molecular formula C20H14N6O4 B11966525 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine CAS No. 130711-06-7

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine

Cat. No.: B11966525
CAS No.: 130711-06-7
M. Wt: 402.4 g/mol
InChI Key: GDENZHRSNFSAMZ-UHFFFAOYSA-N
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Description

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine is a complex organic compound with the molecular formula C20H14N6O4 and a molecular weight of 402.372 g/mol . This compound is characterized by the presence of both amino and nitro functional groups attached to a quinoxaline ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur efficiently.

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino and nitro groups.

Mechanism of Action

The mechanism of action of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine involves its interaction with specific molecular targets and pathways. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The compound may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can modulate cellular processes.

Comparison with Similar Compounds

4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the quinoxaline ring, providing a versatile platform for various chemical and biological applications.

Properties

CAS No.

130711-06-7

Molecular Formula

C20H14N6O4

Molecular Weight

402.4 g/mol

IUPAC Name

4-[3-(4-amino-3-nitrophenyl)quinoxalin-2-yl]-2-nitroaniline

InChI

InChI=1S/C20H14N6O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H,21-22H2

InChI Key

GDENZHRSNFSAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)N)[N+](=O)[O-])C4=CC(=C(C=C4)N)[N+](=O)[O-]

Origin of Product

United States

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